molecular formula C8H11BO3 B1391954 (3-(Hydroxymethyl)-4-methylphenyl)boronic acid CAS No. 1451391-54-0

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid

Cat. No. B1391954
M. Wt: 165.98 g/mol
InChI Key: FWRHGZABAOAWSQ-UHFFFAOYSA-N
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Description

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate for organic synthesis and pharmaceutical . It is involved in the synthesis of biologically active molecules including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors via Suzuki coupling reactions, HIV protease inhibitors with antiviral activity against drug-resistant viruses, Pyrrole derivatives for use as PDE4B inhibitors .


Synthesis Analysis

The synthesis of “(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” can be achieved through Suzuki-Miyaura coupling reactions . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reagents have been developed with properties tailored for application under specific Suzuki-Miyaura coupling conditions .


Molecular Structure Analysis

The molecular formula of “(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is C8H11BO3 . The average mass is 165.982 Da and the monoisotopic mass is 166.080124 Da .


Chemical Reactions Analysis

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is involved in various chemical reactions. For instance, it participates in copper-mediated trifluoromethylation and copper-catalyzed transformations from arylboronic acids in water . It also takes part in Mitsunobu, Suzuki, and amidation reactions with hydroxyphenylamino bromopyrazinecarboxylate .


Physical And Chemical Properties Analysis

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . Its boiling point is 380.5±44.0 °C at 760 mmHg . The molar refractivity is 39.4±0.4 cm3 . It has 3 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : Boronic acids, including “(3-(Hydroxymethyl)-4-methylphenyl)boronic acid”, are known for their high iron binding capacity, which is essential for all life forms requiring iron .
    • Methods of Application : These molecules are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Scientific Field: Drug Discovery

    • Application Summary : Boronic acids are used in the development of new drugs. For example, they have been used in the synthesis of biologically active molecules including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors, HIV protease inhibitors with antiviral activity against drug-resistant viruses, and Pyrrole derivatives for use as PDE4B inhibitors .
    • Methods of Application : These compounds are often used in Suzuki coupling reactions, a type of carbon-carbon bond forming reaction .
    • Results or Outcomes : The use of boronic acids in these reactions has led to the development of new drugs with potential therapeutic applications .
  • Scientific Field: Chemical Biology

    • Application Summary : Boronic acids have been used to alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .
    • Methods of Application : This involves the interaction between boronic acids and diols .
    • Results or Outcomes : This application has potential implications for drug delivery and the design of new therapeutic agents .

Safety And Hazards

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is classified as Combustible Solids under Storage Class Code 11 . It is harmful if swallowed and should not be released into the environment . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

[3-(hydroxymethyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRHGZABAOAWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TG Davies, WE Wixted, JE Coyle… - Journal of medicinal …, 2016 - ACS Publications
KEAP1 is the key regulator of the NRF2-mediated cytoprotective response, and increasingly recognized as a target for diseases involving oxidative stress. Pharmacological intervention …
Number of citations: 238 pubs.acs.org
H Chen, NH Nguyen, CM Magtoto, SA Cobbold… - Redox Biology, 2023 - Elsevier
The Kelch-like ECH-associated protein 1 (KEAP1) - nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway senses reactive oxygen species and regulates cellular oxidative …
Number of citations: 12 www.sciencedirect.com
G Du, J Jiang, NJ Henning, N Safaee, E Koide… - Cell Chemical …, 2022 - cell.com
Targeted protein degradation (TPD) uses small molecules to recruit E3 ubiquitin ligases into the proximity of proteins of interest, inducing ubiquitination-dependent degradation. A major …
Number of citations: 28 www.cell.com

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